molecular formula C18H17NO4 B12912238 Isoquinoline, 1-(1,3-benzodioxol-5-yl)-3,4-dihydro-6,7-dimethoxy- CAS No. 18780-57-9

Isoquinoline, 1-(1,3-benzodioxol-5-yl)-3,4-dihydro-6,7-dimethoxy-

Cat. No.: B12912238
CAS No.: 18780-57-9
M. Wt: 311.3 g/mol
InChI Key: KVWXVYQQJLPLIT-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and a dihydroisoquinoline core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous acidic catalyst under continuous flow conditions .

Industrial Production Methods

Continuous flow processes and the use of recyclable catalysts are advantageous for industrial applications due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Pd catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-20-15-7-11-5-6-19-18(13(11)9-16(15)21-2)12-3-4-14-17(8-12)23-10-22-14/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWXVYQQJLPLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467041
Record name Isoquinoline, 1-(1,3-benzodioxol-5-yl)-3,4-dihydro-6,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18780-57-9
Record name Isoquinoline, 1-(1,3-benzodioxol-5-yl)-3,4-dihydro-6,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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